molecular formula C8H9Cl2NO2 B13658538 Methyl 6-(chloromethyl)picolinate hydrochloride

Methyl 6-(chloromethyl)picolinate hydrochloride

Cat. No.: B13658538
M. Wt: 222.07 g/mol
InChI Key: ZPSOYMWLPOQBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(chloromethyl)picolinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is a derivative of picolinic acid and is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(chloromethyl)picolinate hydrochloride can be synthesized through a reaction involving methyl 6-(chloromethyl)picolinate and hydrochloric acid. One common method involves dissolving methyl 6-(chloromethyl)picolinate in anhydrous acetonitrile and adding hydrochloric acid dropwise while stirring under an inert atmosphere, such as argon . The reaction mixture is then stirred for 24 hours at room temperature, followed by filtration and concentration of the filtrate using a rotary evaporator .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the compound is often produced in bulk for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-(chloromethyl)picolinate hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with various nucleophiles, forming covalent bonds and leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

methyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H

InChI Key

ZPSOYMWLPOQBRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.